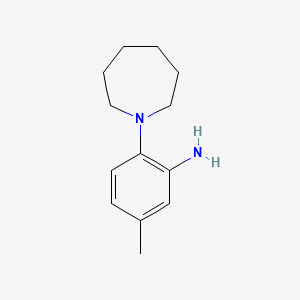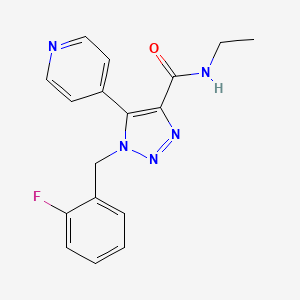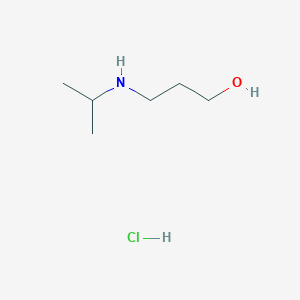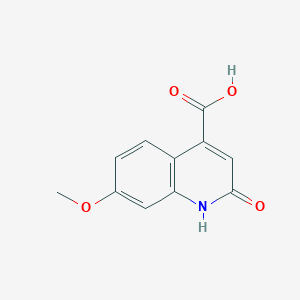
2-(1-Azepanyl)-5-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Azepanyl)-5-methylaniline is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mutagenicity and Cancer Research
2-(1-Azepanyl)-5-methylaniline, as an analog of certain compounds, has been explored in cancer research, particularly concerning its mutagenic effects and potential in reactivating genes silenced by DNA methylation. For instance, 5-aza-2'-deoxycytidine, a related compound, has shown utility in reactivating tumor suppressor genes silenced by aberrant DNA methylation in tumor cells, potentially offering a pathway for cancer treatment. The drug's ability to induce mutations in vivo, predominantly at CpG dinucleotides, implicates DNA methyltransferase in its mutagenic mechanism, which is significant for understanding its utility and risks as an anti-cancer agent (Jackson-Grusby et al., 1997).
DNA Methylation in Cancer Cell Lines
Understanding the DNA methylation environment in cancer cell lines is crucial for cancer research. Studies have shown that specific profiles of CpG island hypermethylation exist for each tumor type, potentially allowing for classification and improved treatment strategies. This research is essential for using human cancer cell lines more effectively in basic and translational research, especially concerning DNA methylation environments (Paz et al., 2003).
Nucleoside Analogs in Therapeutics
Compounds like 5-aza-2'-deoxycytidine, analogs of this compound, have been used as DNA methylation inhibitors in the context of cancer therapy. These compounds inhibit hypermethylation and restore suppressor gene expression, showing antitumor effects in both in vitro and in vivo laboratory models. Clinical tests of these inhibitors, particularly in leukemia, have been encouraging, although their application in solid tumors is still limited (Goffin & Eisenhauer, 2002).
Inhibition of DNA Methylation
The inhibition of DNA methylation plays a pivotal role in various biological processes, including cardiac hypertrophy and contractility. Research demonstrates that compounds like 5-aza-2'-deoxycytidine can reverse norepinephrine-induced heart hypertrophy and reduced cardiac contractility in rats, suggesting a novel approach to treating heart-related conditions (Xiao et al., 2014).
Molecular and Structural Studies
Structural and molecular studies of analogs and derivatives of this compound are crucial for understanding their biological and chemical properties. For example, research into the crystal structure and spectral studies of related compounds can provide insights into their behavior and potential applications in various fields (Lynch et al., 1998).
Biochemical Investigations
Biochemical investigations into related compounds of this compound, like 4-chloro-2-methylaniline, have revealed their interaction with DNA, RNA, and proteins in various biological systems. This research is fundamental in understanding the mechanisms of action and potential activation pathways of these compounds in biological organisms (Hill et al., 1979).
Eigenschaften
IUPAC Name |
2-(azepan-1-yl)-5-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-6-7-13(12(14)10-11)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLPCAGRAZIKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E,NZ)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2475968.png)




![3-Cyclobutyl-6-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2475978.png)

![1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2475982.png)
![Methyl 3-chloro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2475983.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2475984.png)

